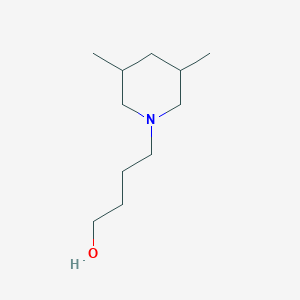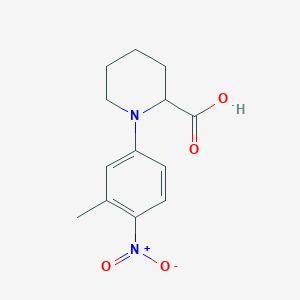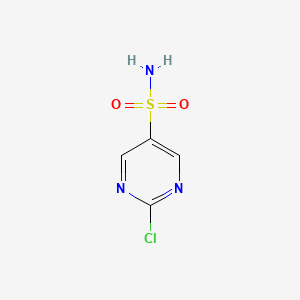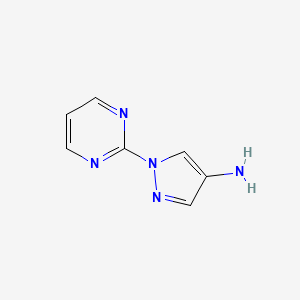
4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL
Overview
Description
“4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL” is a chemical compound with the CAS Number: 915923-62-5 . It has a molecular weight of 185.31 and its IUPAC name is 4-(3,5-dimethyl-1-piperidinyl)-1-butanol . It is in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H23NO . The InChI code for this compound is 1S/C11H23NO/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h10-11,13H,3-9H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 185.31 and a molecular formula of C11H23NO .Mechanism of Action
4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL acts as a catalyst in various laboratory reactions, by facilitating the reaction between two or more molecules. It acts by binding to the reactants, stabilizing them, and allowing them to react more easily.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic, and has no known adverse effects. In laboratory studies, this compound has been found to have antioxidant properties, and to have potential anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL has several advantages for use in laboratory experiments. It is non-toxic, has low cost, and is soluble in organic solvents. It is also relatively easy to synthesize, and can be used as a catalyst for a wide range of reactions. However, this compound has some limitations for use in laboratory experiments. It is not very stable in air, and must be stored in an air-tight container. It is also not very soluble in water, which limits its use in aqueous solutions.
Future Directions
There are several potential future directions for the use of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL in scientific research. It could be used as a catalyst for the synthesis of more complex molecules, and could be used as an intermediate in the synthesis of drug molecules. It could also be studied further for its potential biochemical and physiological effects, such as its antioxidant and anti-inflammatory properties. Additionally, this compound could be used in DNA sequencing and other molecular biology applications. Finally, this compound could be used as a reagent in the synthesis of new materials, such as polymers and nanomaterials.
Scientific Research Applications
4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL has a wide range of applications in scientific research, such as in medicinal chemistry, organic synthesis, and molecular biology. In medicinal chemistry, this compound is used as a starting material for the synthesis of various drug molecules. In organic synthesis, this compound is used as a catalyst for the synthesis of complex molecules. In molecular biology, this compound is used as a reagent for DNA sequencing.
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h10-11,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICXUVQWKVAKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656090 | |
| Record name | 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-62-5 | |
| Record name | 3,5-Dimethyl-1-piperidinebutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline](/img/structure/B1386257.png)

![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B1386261.png)



![4-[(2-hydroxyethyl)thio]Benzonitrile](/img/structure/B1386266.png)

![2-[Methyl-(1-methyl-piperidin-4-yl)-amino]-ethanol](/img/structure/B1386268.png)
